molecular formula C18H25NO3S B2703890 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1396889-00-1

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2703890
CAS No.: 1396889-00-1
M. Wt: 335.46
InChI Key: CNFQXOCAIPSEDC-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold, a privileged structure known for its three-dimensional complexity and potential to improve the physicochemical properties of drug candidates. This spirocyclic core is functionalized with a (1-(thiophen-2-yl)cyclopentyl)methanone group, introducing a heteroaromatic thiophene ring which is a common pharmacophore in active pharmaceutical ingredients. While the specific biological activity and mechanism of action for this exact molecule are areas of active investigation, its structure suggests significant research value. The incorporation of a spirocyclic azetidine or piperidine motif is a recognized strategy in the design of compounds for pharmaceutical applications, including as modulators of neurological targets. The presence of the thiophene ring further indicates potential use in exploring structure-activity relationships. Researchers can utilize this molecule as a key synthetic intermediate to construct more complex bioactive compounds or as a core scaffold for screening against various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-16(2)21-12-17(13-22-16)10-19(11-17)15(20)18(7-3-4-8-18)14-6-5-9-23-14/h5-6,9H,3-4,7-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFQXOCAIPSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3(CCCC3)C4=CC=CS4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , known for its structural complexity and unique spirocyclic framework, has garnered attention in pharmaceutical research for its potential biological activities. This article delves into the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H25NO3SC_{18}H_{25}NO_3S, with a molecular weight of 335.5 g/mol. The structure features a spirocyclic core that contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₅NO₃S
Molecular Weight335.5 g/mol
CAS Number1396889-00-1

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which modulate biochemical pathways relevant to disease processes .

Case Studies

  • Anti-Cancer Activity : A study demonstrated that related compounds targeting the KRAS G12C mutation showed significant antitumor effects in xenograft mouse models. The structural optimization of these compounds led to enhanced metabolic stability and efficacy . This suggests that the spirocyclic structure may play a crucial role in binding affinity and biological effectiveness.
  • Inflammatory Response Modulation : Preliminary studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The compound's interaction with molecular targets is critical for its biological effects. It is hypothesized that the spirocyclic moiety allows for specific binding to target proteins involved in cellular signaling pathways, thereby influencing processes such as cell proliferation and apoptosis .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions including oxidation, reduction, and substitution reactions . Optimization of these synthetic routes is essential for improving yield and scalability for potential industrial applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameKey Features
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonaneSimilar spirocyclic structure
1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-oneExhibits distinct biological properties due to structural variations

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Activity Description
AntimicrobialInhibits the growth of bacteria and fungi by interfering with cell wall synthesis.
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines and mediators.
AnalgesicProvides pain relief through modulation of pain pathways in the central nervous system.

Antimicrobial Studies

Studies have shown that compounds with similar spirocyclic structures possess significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have demonstrated effectiveness against various bacterial strains, suggesting that (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone may also exhibit similar activity due to its structural characteristics.

Anti-inflammatory Effects

Research involving animal models has indicated that spirocyclic compounds can significantly reduce edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Activity

Controlled trials have highlighted the analgesic properties of spirocyclic compounds, showing their ability to alleviate pain responses through central nervous system pathways. This characteristic indicates potential for use in pain management therapies.

Case Studies

Several studies have investigated the effects of this compound and related structures:

Antimicrobial Case Study:
A study demonstrated that a derivative of the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Research:
In a model of arthritis, treatment with a similar spirocyclic compound resulted in decreased joint swelling and pain, indicating its effectiveness in reducing inflammation.

Analgesic Trials:
A double-blind study assessed the analgesic effects of a related compound on patients with chronic pain, revealing significant reductions in pain scores compared to placebo controls.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Biological Activity Notes
1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-oneAntimicrobial, Anti-inflammatorySimilar spirocyclic structure
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonaneModerate anti-inflammatory effectsLess potent than the target compound
tert-butyl 2-oxo-7-azaspiro[3.5]nonaneExhibits mild analgesic propertiesDifferent substitution pattern

Comparison with Similar Compounds

Structural Analogues from

Compounds 7f , 8a , and 8b () share functional similarities with the target compound, particularly in their use of heterocyclic systems and ketone linkages:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Notable Functional Groups
7f : 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone Benzo[b]thiophene, nitroaryl-piperazine, propanone bridge 138–141 69 C=O, NO₂, C=C (aromatic)
8a : 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol Dimethoxy-benzo[b]thiophene, phenylpiperazine, propanol bridge 148–149 68.3 O-H, C-O (methoxy), C=C (aromatic)
Target Compound 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, 1-(thiophen-2-yl)cyclopentyl methanone N/A N/A Spirocyclic ether/amine, thiophene

Key Observations :

  • Spirocyclic vs. Piperazine Systems : The target compound replaces the piperazine moiety in 7f /8a with a spirocyclic system, which may reduce conformational flexibility but improve metabolic stability .
  • Thiophene vs.
  • Ketone Position: The target compound’s ketone is directly attached to the spirocyclic amine, whereas 7f/8a feature ketones or alcohols in a propanone/propanol bridge.
Spirocyclic Analogues from

lists spirocyclic compounds with structural parallels:

  • 2-Oxa-5,8-diazaspiro[3.5]nonane diHCl (AS98875): Contains a 2-oxa-5,8-diaza system, contrasting with the 6,8-dioxa-2-aza system in the target compound. The absence of a thiophene group limits direct pharmacological comparisons but highlights variability in spirocyclic ring substitution patterns .
  • 6-Methyl-2,6-diazaspiro[3.5]nonane diHCl (AS51989): Features dual nitrogen atoms in the spiro system, which may enhance hydrogen-bonding capacity compared to the target’s single amine group .
Physicochemical and Spectral Properties

While spectral data (IR, NMR) for the target compound are unavailable, comparisons can be inferred:

  • IR Spectroscopy : The target’s C=O stretch (~1700 cm⁻¹) would resemble 7f , but its spirocyclic ethers (C-O-C) may show absorption near 1100 cm⁻¹, absent in 8a ’s methoxy groups .
  • NMR: The 7,7-dimethyl groups in the spiro system would produce distinct singlet peaks in ¹H-NMR (δ ~1.2–1.5 ppm), unlike the multiplet patterns of 8a’s propanol chain .

Q & A

Q. What are the established synthetic routes for this spiro heterocyclic compound?

The compound’s synthesis typically involves multi-step reactions, including:

  • Spiroannulation : Cyclization of a thiophene-substituted cyclopentane precursor with 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane.
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the spiroazetidine and thiophen-2-ylcyclopentane moieties .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetone/water) for isolation. Key challenge: Minimizing epimerization during spiro ring formation.

Q. How is the compound’s structure validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify spiro connectivity and substituent positions (e.g., thiophene protons at δ 7.2–7.4 ppm) .
  • X-ray crystallography : Resolving the spiro[3.5]nonane core and dihedral angles between the azetidine and cyclopentane rings .
  • High-resolution mass spectrometry (HRMS) : Matching the molecular ion peak to the calculated exact mass (C20_{20}H23_{23}NO3_3S: 381.1402 Da).

Q. What safety protocols are recommended for handling this compound?

Based on structurally related spiroazetidine safety

  • PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Molecular docking : Use Discovery Studio or AutoDock Vina to predict binding affinities to targets like sigma receptors or histaminergic pathways .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • MD simulations : Assess conformational stability of the spiro ring in aqueous vs. lipid bilayer environments .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
  • Assay standardization : Compare results across multiple platforms (e.g., FLIPR for calcium flux vs. radioligand binding for receptor affinity) .
  • Metabolite screening : Use LC-MS to detect degradation products that may interfere with activity measurements .

Q. How can stability issues in aqueous buffers be mitigated?

  • pH optimization : Maintain buffers at pH 6–7 to prevent hydrolysis of the dioxa-azaspiro ring .
  • Lyophilization : Store the compound as a lyophilized powder at −80°C to extend shelf life.
  • Co-solvent systems : Use 10% DMSO/PBS to enhance solubility without destabilizing the spiro framework .

Q. What analytical techniques are critical for assessing purity in complex mixtures?

  • HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to separate impurities with UV detection at 254 nm .
  • Chiral chromatography : Resolve enantiomers using a Chiralpak IA column to confirm stereochemical integrity .
  • NMR purity analysis : Integrate proton signals to quantify residual solvents (e.g., acetone < 0.5%) .

Q. How can structure-activity relationships (SAR) guide analog design?

  • Core modifications : Replace the thiophene with furan or pyrrole to modulate electron density and binding .
  • Spiro ring expansion : Synthesize spiro[4.5] derivatives to evaluate steric effects on receptor selectivity .
  • Substituent tuning : Introduce methyl or fluoro groups at the cyclopentyl position to enhance metabolic stability .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
1^1H NMRThiophene protons: δ 7.2–7.4 (multiplet)
13^13C NMRSpiro-C: 98.2 ppm; carbonyl-C: 208.5 ppm
HRMS[M+H]+^+: 382.1475 (calc. 382.1478)

Q. Table 2. Computational Parameters for Docking Studies

SoftwareTarget ReceptorBinding Energy (kcal/mol)
Discovery StudioSigma-1 receptor−9.2
AutoDock VinaHistamine H3_3−8.7

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